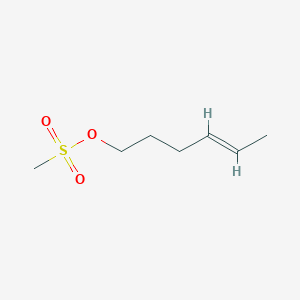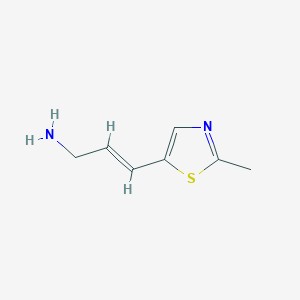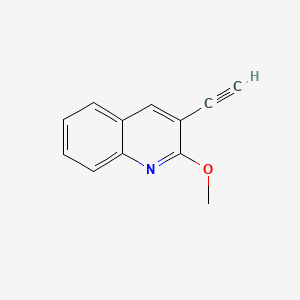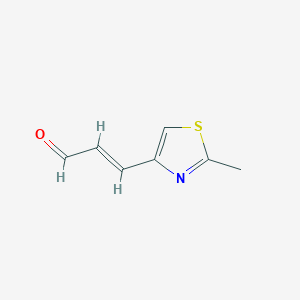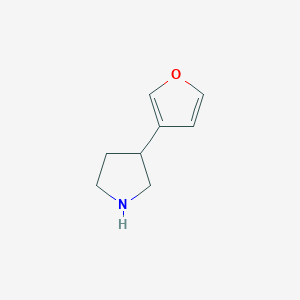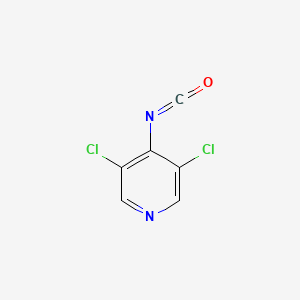
2-Methyl-3-(methylthio)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(methylthio)propionaldehyde: is an organic compound with the molecular formula C5H10OS. It is a colorless to light yellow liquid with a distinct, intense meat-like odor. This compound is commonly used as a flavoring agent in the food industry due to its ability to impart a savory, umami taste. It is also known by other names such as methional and 3-(methylthio)propanal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)propionaldehyde can be synthesized through the Strecker degradation of methionine. This process involves the reaction of methionine with an aldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of acrolein with methanethiol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Methyl-3-(methylthio)propionaldehyde can undergo oxidation to form the corresponding sulfoxide or sulfone.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-3-(methylthio)propionaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of sulfur-containing amino acids. It is also used in the synthesis of biologically active molecules .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: The compound is widely used in the food industry as a flavoring agent. It is also used in the production of fragrances and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
2-Methyl-3-(methylthio)propionaldehyde exerts its effects primarily through its interaction with olfactory receptors. The compound’s structure allows it to bind to specific receptors in the nasal cavity, triggering a sensory response that is perceived as a savory, umami flavor . In chemical reactions, its aldehyde group is highly reactive, making it a versatile intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
3-(Methylthio)propionaldehyde: Similar structure but lacks the methyl group at the second position.
2-Methyl-3-(methylthio)pyrazine: Contains a pyrazine ring instead of an aldehyde group.
Dimethyl disulfide: Contains two sulfur atoms and lacks the aldehyde group.
Uniqueness: 2-Methyl-3-(methylthio)propionaldehyde is unique due to its combination of a methylthio group and an aldehyde group, which imparts distinct reactivity and sensory properties. Its ability to act as a flavoring agent and its role as an intermediate in various synthetic processes make it a valuable compound in multiple fields .
Propiedades
Número CAS |
57041-76-6 |
|---|---|
Fórmula molecular |
C5H10OS |
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
2-methyl-3-methylsulfanylpropanal |
InChI |
InChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 |
Clave InChI |
ZLAAGMOVQTVYQV-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



